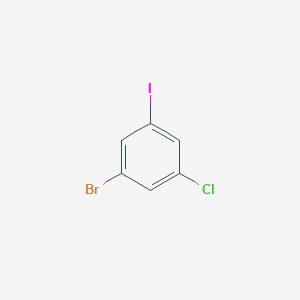

1-Bromo-3-chloro-5-iodobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRRCWDCXLEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339155 | |

| Record name | 1-Bromo-3-chloro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-40-1 | |

| Record name | 1-Bromo-3-chloro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1-Bromo-3-chloro-5-iodobenzene, a key building block in organic synthesis. Its unique tri-halogenated structure offers a platform for sequential, site-selective reactions, making it a valuable intermediate in the development of complex molecules, including pharmaceuticals and advanced materials.

Core Properties

This compound is a solid at room temperature, appearing as a white to brown crystalline powder.[1] Its key physicochemical and spectroscopic properties are summarized below.

Physicochemical Properties

The following table outlines the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 13101-40-1 | [2] |

| Molecular Formula | C₆H₃BrClI | [2] |

| Molecular Weight | 317.35 g/mol | [2] |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 85.8 °C | [1] |

| Boiling Point | 280.4 ± 25.0 °C (at 760 Torr) | [1] |

| Density | 2.272 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Flash Point | 123.4 ± 23.2 °C | [1] |

| Refractive Index | 1.663 | [1] |

| Vapor Pressure | 0.00644 mmHg at 25°C | [1] |

| Water Solubility | 2.5 x 10⁻³ g/L at 25°C | [3] |

| InChI Key | RSGRRCWDCXLEHS-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following tables summarize the available spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by three singlets in the aromatic region, a result of the meta-relationship between the protons which leads to negligible coupling.[4][5]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Reference |

| 7.76 | Singlet | 1H | [5] |

| 7.65 | Singlet | 1H | [5] |

| 7.49 | Singlet | 1H | [5] |

| Solvent: CDCl₃, Frequency: 400 MHz[5] |

Mass Spectrometry (GC-MS)

The mass spectrum of this compound shows a distinctive isotopic pattern due to the presence of bromine, chlorine, and iodine.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[4]

| m/z Value | Significance | Reference |

| 74 | Top Peak | [2] |

| 75 | 2nd Highest Peak | [2] |

| 127 | 3rd Highest Peak | [2] |

Infrared (IR) Spectroscopy

The IR spectrum provides a unique vibrational fingerprint for the molecule.[4] Key vibrational modes include C-H stretching and out-of-plane bending, with the substitution pattern influencing the position of strong absorption bands typically seen between 900 and 675 cm⁻¹.[4] A vapor phase IR spectrum is available in spectral databases.[2]

Reactivity and Applications

The primary utility of this compound stems from the differential reactivity of its three carbon-halogen bonds.[4] This hierarchy allows for sequential and site-selective chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[4]

The order of reactivity for these bonds is: C-I > C-Br > C-Cl

This predictable reactivity makes the compound a highly versatile building block for constructing complex, multi-substituted aromatic systems. It is widely used as an intermediate in the synthesis of:

-

Pharmaceuticals : Creating diverse chemical structures for new drug development.[1]

-

Agrochemicals : Serving as a precursor for herbicides, insecticides, and fungicides.[1]

-

Advanced Materials : Developing organic materials with specific electronic or photophysical properties, such as conductivity or luminescence.[1]

The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the three halogen substituents.[4]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been documented. The most common laboratory preparation is a multi-step synthesis starting from aniline, while a more efficient industrial process begins with p-iodoaniline.

Multi-Step Synthesis from Aniline

This comprehensive synthesis involves a sequence of electrophilic aromatic substitutions and functional group manipulations over six main stages.[5] The general workflow is outlined below.

Detailed Methodology (Consolidated from multiple sources):

-

Stage 1: Acetylation of Aniline : The amino group of aniline is protected as an acetamido group to moderate its reactivity. This is achieved by reacting aniline with acetic anhydride.[5]

-

Stage 2: Bromination of Acetanilide : Electrophilic aromatic substitution is used to introduce a bromine atom at the para position relative to the activating acetamido group, yielding 4-bromoacetanilide. The reaction is typically carried out using bromine in acetic acid.[5]

-

Stage 3: Chlorination of 4-Bromoacetanilide : A chlorine atom is added ortho to the acetamido group. A common method involves using sodium chlorate (NaClO₃) and hydrochloric acid in an acetic acid solution to generate the electrophile, producing 4-bromo-2-chloroacetanilide.[5]

-

Stage 4: Hydrolysis (Deprotection) : The acetamido group is converted back to an amino group via acid-catalyzed hydrolysis. This is typically done by refluxing 4-bromo-2-chloroacetanilide with hydrochloric acid in ethanol to yield 4-bromo-2-chloroaniline.[5]

-

Stage 5: Iodination of 4-Bromo-2-chloroaniline : An iodine atom is introduced ortho to the now-deprotected amino group. The reaction is performed by treating 4-bromo-2-chloroaniline with iodine monochloride (ICl) in glacial acetic acid, yielding 4-bromo-2-chloro-6-iodoaniline.[5]

-

Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline : The final step is the removal of the amino group. This is accomplished via a diazotization reaction followed by reduction. The aniline derivative is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid) to form a diazonium salt, which is then reduced (e.g., with hypophosphorous acid or by heating in ethanol) to yield the final product, this compound.[5]

Optimized Industrial Synthesis from p-Iodoaniline

A more efficient, two-step industrial method has been developed to improve yield, reduce cost, and shorten reaction time.

Methodology Overview:

-

Step 1: Simultaneous Bromination and Chlorination : p-Iodoaniline is reacted with bromochlorohydantoin in ethanol. This single step efficiently installs both bromine and chlorine atoms onto the aromatic ring to form the 2-chloro-4-bromo-6-iodoaniline intermediate.[4]

-

Step 2: Deaminative Iodination : The resulting intermediate undergoes a deamination reaction using sodium nitrite and hypophosphorous acid to remove the amino group, yielding the final product.[4]

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] It may also be harmful if swallowed.[2]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Handling : Use only with adequate ventilation and wear appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing.[2]

-

Storage : Keep in a dark place, sealed in a dry, room temperature environment.[1]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Cas 13101-40-1,this compound | lookchem [lookchem.com]

- 2. This compound | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 13101-40-1 | Benchchem [benchchem.com]

- 5. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]

An In-depth Technical Guide on 1-Bromo-3-chloro-5-iodobenzene: Molecular Weight and Formula

This technical guide provides a detailed breakdown of the molecular formula and molecular weight of the chemical compound 1-bromo-3-chloro-5-iodobenzene, a substance of interest to researchers, scientists, and professionals in the field of drug development.

Chemical Formula: C₆H₃BrClI

The chemical formula for this compound is C₆H₃BrClI.[1][2] This formula indicates that a single molecule of the compound is composed of a benzene ring (C₆H₃) to which one bromine atom (Br), one chlorine atom (Cl), and one iodine atom (I) are attached.

Elemental Composition and Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The determination of the molecular weight of this compound is based on the atomic weights of carbon, hydrogen, bromine, chlorine, and iodine.

Below is a comprehensive table detailing the contribution of each element to the total molecular weight of the compound.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Total | 317.348 |

Note: Atomic weights are based on IUPAC standard atomic weights. Individual values may vary slightly based on isotopic composition.[3][4][5][6][7][8] The calculated molecular weight is approximately 317.35 g/mol .[1][2][9][10]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental components and the final calculated molecular weight of this compound.

References

- 1. Cas 13101-40-1,this compound | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. byjus.com [byjus.com]

- 8. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. This compound | 13101-40-1 | Benchchem [benchchem.com]

- 10. chemscene.com [chemscene.com]

In-Depth Technical Guide: Physicochemical Properties of 1-Bromo-3-chloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1-bromo-3-chloro-5-iodobenzene, a key intermediate in organic synthesis. The information herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

The melting point and aqueous solubility of this compound are summarized below. This compound presents as a white to brown crystalline powder.

| Property | Value | Source(s) |

| Melting Point | 84 - 88.4 °C | [1] |

| Water Solubility | Insoluble (2.5 x 10-3 g/L at 25 °C) | [2][3] |

| Solubility in Organic Solvents | Data not available; expected to be soluble in non-polar organic solvents. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of an organic solid can be determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals.

-

Capillary Tube Packing: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup:

-

Thiele Tube Method: Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is below the level of the open end of the capillary tube.

-

Digital Melting Point Apparatus: Place the packed capillary tube into the sample holder of the digital apparatus.

-

-

Heating:

-

Heat the apparatus rapidly at first until the temperature is about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (0.5-2 °C) is indicative of a pure substance.

-

Solubility Determination

The solubility of a compound can be determined qualitatively or quantitatively in various solvents.

Qualitative Solubility Testing:

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Graduated pipettes

Procedure:

-

Solvent Addition: In a small test tube, add approximately 1 mL of the desired solvent (e.g., water, ethanol, hexane).

-

Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 10 mg) to the test tube.

-

Mixing: Vigorously shake or stir the mixture for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to determine if solubility increases with temperature. Allow the solution to cool to observe if the compound precipitates.

Quantitative Solubility Determination (Gravimetric Method):

Apparatus:

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculation: Calculate the solubility in g/L or other appropriate units using the mass of the dissolved solid and the volume of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the melting point and solubility of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Bromo-3-chloro-5-iodobenzene

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-chloro-5-iodobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure's magnetic environment.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. The three protons on the aromatic ring are chemically non-equivalent due to the different halogen substituents (bromine, chlorine, and iodine). However, due to their meta-positioning relative to each other, no significant proton-proton (H-H) coupling is observed, resulting in three distinct singlets.[1]

The chemical shifts of these protons are influenced by the electron-withdrawing nature of the halogen substituents, which deshield the protons and shift their signals downfield in the spectrum.[2] The following table summarizes the reported 1H NMR data for this compound.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.76 | Singlet | 1H | H-2/H-6 |

| 2 | 7.65 | Singlet | 1H | H-4/H-6 |

| 3 | 7.49 | Singlet | 1H | H-2/H-4 |

| Solvent: CDCl3, Frequency: 400 MHz[1][3] |

Note: The precise assignment of each singlet to a specific proton (H-2, H-4, or H-6) can be challenging without further 2D NMR experiments or computational predictions. The assignments provided are based on the general electronic effects of the halogens.

Logical Relationship of Proton Signals

The following diagram illustrates the logical relationship of the proton signals in the 1H NMR spectrum of this compound, highlighting the absence of coupling between the meta-positioned protons.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of the polyhalogenated aromatic compound, 1-bromo-3-chloro-5-iodobenzene. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of complex organic molecules.

Introduction

This compound is a substituted aromatic compound with significant potential in organic synthesis due to the differential reactivity of its three halogen atoms. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for tracking its incorporation into larger molecular frameworks. Electron ionization mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. This guide outlines the predicted fragmentation pathways, presents the expected mass-to-charge ratios of key fragments, and provides a detailed experimental protocol for its analysis.

Predicted Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation events primarily dictated by the relative strengths of the carbon-halogen bonds. The carbon-iodine bond is the weakest, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This hierarchy governs the sequential loss of halogen radicals.

The initial event is the ionization of the molecule to form the molecular ion radical (M•+). The subsequent fragmentation is proposed to proceed as follows:

-

Loss of Iodine: The molecular ion first loses an iodine radical, which is the most facile fragmentation due to the weakness of the C-I bond.

-

Loss of Bromine: The resulting [M-I]+ fragment then loses a bromine radical.

-

Loss of Chlorine: Subsequently, the [M-I-Br]+ fragment loses a chlorine radical.

-

Benzene Ring Fission: The remaining C6H3+ fragment can undergo further fragmentation, typically by the elimination of a neutral acetylene (C2H2) molecule.

This proposed fragmentation cascade is illustrated in the diagram below.

Quantitative Data: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and the neutral loss associated with their formation. The isotopic distribution of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) will result in characteristic isotopic patterns for fragments containing these halogens. For simplicity, the m/z values for the most abundant isotopes (⁷⁹Br and ³⁵Cl) are emphasized.

| Fragment Ion | Proposed Structure | m/z (Most Abundant Isotopes) | Neutral Loss |

| Molecular Ion | [C₆H₃BrClI]⁺˙ | 316, 318, 320 | - |

| Fragment 1 | [C₆H₃BrCl]⁺ | 189, 191 | I• |

| Fragment 2 | [C₆H₃Cl]⁺˙ | 110, 112 | I•, Br• |

| Fragment 3 | [C₆H₃]⁺ | 75 | I•, Br•, Cl• |

| Fragment 4 | [C₄H]⁺ | 49 | I•, Br•, Cl•, C₂H₂ |

Experimental Protocol

The following is a general protocol for the analysis of this compound using a gas chromatograph coupled to an electron ionization mass spectrometer (GC-EI-MS).

4.1 Sample Preparation

-

Dissolution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard at a known concentration.

4.2 Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3 Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes.

The workflow for this experimental protocol is depicted below.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a sequential process initiated by the loss of the most labile halogen, iodine. This is followed by the subsequent loss of bromine and chlorine, and eventual fragmentation of the aromatic ring. The characteristic isotopic patterns of chlorine and bromine will provide additional confidence in the identification of halogen-containing fragments. The experimental protocol provided herein offers a robust starting point for the analysis of this and similar polyhalogenated compounds. This guide serves as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-3-chloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for 1-Bromo-3-chloro-5-iodobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive analysis based on data from analogous compounds and established spectroscopic principles. It includes a plausible data summary, a detailed experimental protocol for acquiring such data, and a logical workflow for the spectroscopic analysis.

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The distinct reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and site-selective cross-coupling reactions. Infrared spectroscopy is a crucial analytical technique for the characterization of this molecule, providing a unique vibrational fingerprint that confirms its structure and purity. This guide will delve into the expected IR absorption bands and the methodology to obtain a high-quality spectrum.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted infrared absorption bands for this compound. This data is compiled from the analysis of structurally similar compounds, including 1,3,5-trichlorobenzene, 1,3,5-tribromobenzene, and 1,3-dibromo-5-chlorobenzene, as well as established frequency ranges for aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak - Medium | Aromatic C-H stretching |

| 1570 - 1550 | Medium - Strong | Aromatic C=C in-ring stretching |

| 1450 - 1430 | Medium - Strong | Aromatic C=C in-ring stretching |

| 1100 - 1000 | Weak - Medium | In-plane C-H bending |

| 880 - 860 | Strong | Out-of-plane C-H bending |

| 750 - 650 | Medium | C-Cl stretching |

| 680 - 660 | Strong | Out-of-plane C-H bending (characteristic of 1,3,5-trisubstitution)[1][2] |

| 600 - 500 | Medium | C-Br stretching |

| 500 - 450 | Medium | C-I stretching |

Note: The exact peak positions and intensities may vary depending on the sample preparation and the physical state (solid, liquid, or gas). The C-X stretching frequencies are approximate and can be influenced by coupling with other vibrational modes.

Interpretation of the Spectrum

The infrared spectrum of this compound is expected to be dominated by absorptions characteristic of a 1,3,5-trisubstituted benzene ring.

-

Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100-3000 cm⁻¹ region, which are characteristic of C-H bonds on an aromatic ring.

-

Aromatic C=C Stretching: Two prominent bands are expected in the 1570-1550 cm⁻¹ and 1450-1430 cm⁻¹ regions due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-H Bending: In-plane C-H bending vibrations typically appear in the 1100-1000 cm⁻¹ region. A strong band between 880-860 cm⁻¹ and a characteristic strong band in the 680-660 cm⁻¹ range are indicative of the out-of-plane C-H bending for a 1,3,5-trisubstituted aromatic compound.[1][2]

-

Carbon-Halogen Stretching: The stretching vibrations for the carbon-halogen bonds are expected in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretch is typically observed between 750-650 cm⁻¹, the C-Br stretch between 600-500 cm⁻¹, and the C-I stretch at even lower wavenumbers, generally between 500-450 cm⁻¹. These bands can sometimes be weak and may overlap with other absorptions.

Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method

This section details the methodology for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (solid sample)

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Distribute the powder evenly to ensure a uniform pellet thickness.

-

Assemble the pellet press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages in the acquisition and analysis of the IR spectrum of this compound.

Caption: Workflow for FTIR analysis of this compound.

This comprehensive guide provides researchers and professionals with the necessary information to understand, acquire, and interpret the infrared spectrum of this compound, a key compound in modern synthetic chemistry.

References

The Elusive Crystal Structure of 1-Bromo-3-chloro-5-iodobenzene: A Technical Overview

An in-depth examination of 1-bromo-3-chloro-5-iodobenzene, synthesizing available data and outlining the path toward its full structural elucidation for researchers, scientists, and drug development professionals.

Despite its significance as a versatile building block in organic synthesis, a comprehensive, publicly available experimental determination of the crystal structure of this compound remains conspicuously absent from crystallographic databases. This technical guide consolidates the existing knowledge on this compound, including its synthesis and physicochemical properties. Furthermore, it outlines the standard experimental protocols that would be employed for its crystallographic analysis and discusses the anticipated intermolecular interactions that would govern its solid-state architecture, providing a foundational resource for future research.

Physicochemical Properties

This compound is a tri-substituted aromatic compound with the molecular formula C₆H₃BrClI. It presents as a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 85-86 °C |

| CAS Number | 13101-40-1 |

Synthesis and Crystallization

The synthesis of this compound is a multi-step process that has been well-documented in the chemical literature. A common route involves the sequential halogenation of an aniline precursor, followed by deamination.

Experimental Protocol: A Representative Synthesis

A microscale synthesis reported in the Journal of Chemical Education provides an efficient method for obtaining the title compound. The final step of this synthesis, a reductive deamination of 4-bromo-2-chloro-6-iodoaniline, is detailed below:

-

A solution of 4-bromo-2-chloro-6-iodoaniline (0.25 g, 0.75 mmol) in a minimal amount of N,N-dimethylformamide (DMF) (2 mL) is prepared.

-

Under a fume hood, 1.65 mL of a 0.75 M isoamyl nitrite solution in DMF is added to a 10-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is heated to 65 °C in a sand bath.

-

The aniline solution is added dropwise to the rapidly stirring isoamyl nitrite solution over a period of 5 minutes, leading to the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is heated for an additional 10 minutes.

-

The mixture is then cooled to room temperature, and 15 mL of 20% aqueous hydrochloric acid is added.

-

The product is extracted with two 10-mL portions of ether.

-

The combined organic extracts are washed with 15 mL of 10% aqueous hydrochloric acid, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is recrystallized from methanol (at a ratio of 6 mL of methanol per gram of product) to yield long, colorless needles of this compound.

Prospective Crystal Structure Analysis: The Path Forward

While the definitive crystal structure is yet to be determined, the process for its elucidation would follow a standard protocol of single-crystal X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

The process would involve:

-

Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be recorded.

-

Structure Solution and Refinement: The diffraction data would be used to determine the electron density distribution within the crystal, from which the positions of the atoms can be deduced. This initial model is then refined to best fit the experimental data.

Anticipated Intermolecular Interactions: The Role of Halogen Bonding

In the absence of experimental data, the solid-state structure of this compound is expected to be significantly influenced by halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).

Given the presence of three different halogen atoms, a variety of halogen bonding motifs are possible. The iodine atom, being the most polarizable, is the most likely to act as a halogen bond donor. The bromine and chlorine atoms, or even the π-system of the benzene ring of a neighboring molecule, could act as halogen bond acceptors.

Caption: A conceptual diagram illustrating a potential halogen bonding interaction between two molecules of this compound.

Conclusion and Future Outlook

While a definitive crystal structure of this compound is not yet available, this technical guide provides a comprehensive overview of the existing knowledge and a clear roadmap for its future elucidation. The determination of its solid-state structure would be a valuable contribution to the field, providing insights into the interplay of halogen bonding and crystal packing in polyhalogenated aromatic systems. Such information is crucial for the rational design of new materials and pharmaceutical compounds. It is hoped that this document will stimulate further research into the crystallographic characterization of this important synthetic building block.

Electronic properties of asymmetrically halogenated benzene

An In-depth Technical Guide on the Electronic Properties of Asymmetrically Halogenated Benzenes

Introduction

Asymmetrically halogenated benzenes are aromatic compounds in which two or more different halogen atoms, or the same halogen atoms at constitutionally non-equivalent positions, are substituted onto a benzene ring. This asymmetry is pivotal in defining their unique electronic characteristics, distinguishing them from their symmetrically substituted or mono-halogenated counterparts. The interplay between the inductive and resonance effects of different halogens, combined with the loss of symmetry, gives rise to significant molecular dipole moments, altered ionization potentials, and distinct spectroscopic signatures.

These properties make asymmetrically halogenated benzenes valuable building blocks in various scientific domains. In drug development, they serve as scaffolds for designing molecules with specific binding affinities, leveraging interactions like halogen bonding.[1] In materials science, their electronic and intermolecular interaction capabilities are harnessed to create novel organic semiconductors and liquid crystals.[2][3] This guide provides a comprehensive overview of the core electronic properties of these compounds, details the experimental protocols for their characterization, and presents the data in a structured format for researchers, scientists, and drug development professionals.

Core Electronic Properties

The electronic landscape of a benzene molecule is significantly perturbed by the introduction of halogens. Halogens exert two primary electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond. This effect decreases down the group: F > Cl > Br > I.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This effect increases down the group: I > Br > Cl > F.

In asymmetrically halogenated benzenes, the balance and vectoral nature of these effects from different halogens at different positions dictate the overall electronic properties.

Dipole Moments

Symmetrically substituted benzenes (e.g., 1,4-dichlorobenzene) have a zero dipole moment due to the cancellation of individual bond dipoles. In contrast, asymmetrical substitution leads to a net molecular dipole moment. The magnitude of this dipole moment is a vector sum of the individual carbon-halogen bond moments and the induced moment in the benzene ring.

For instance, in ortho and meta disubstituted benzenes, a significant dipole moment arises. The precise value depends on the specific halogens and their relative positions. Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict these dipole moments.[4]

Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while Electron Affinity (EA) is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO).

-

Effect of Halogenation: The strong inductive effect of halogens withdraws electron density, stabilizing the HOMO and LUMO levels. This generally leads to an increase in both IP and EA compared to unsubstituted benzene.

-

Asymmetry Effects: The specific IP and EA values are modulated by the type and position of the halogens. The interplay of inductive and resonance effects determines the final energy levels of the frontier molecular orbitals. For example, while fluorine is the most electronegative, its poor π-donating ability can lead to different electronic outcomes compared to iodine, which is less electronegative but a better π-donor.[5]

Computational studies provide valuable insights into these properties, often showing good agreement with experimental data from techniques like photoelectron spectroscopy.[6][7] Benzene itself has a negative electron affinity, indicating an unstable anion, but halogen substitution can lead to positive electron affinities.[8][9][10]

Intermolecular Interactions and Halogen Bonding

A key feature of halogenated compounds is their ability to form halogen bonds (X-bonds). This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[1] In the context of asymmetrically halogenated benzenes, this can manifest as halogen–π (X–π) interactions, where the halogen on one molecule interacts with the electron-rich π-system of another.[11][12][13]

The strength of these interactions follows the trend I > Br > Cl > F.[12] These directional interactions are crucial in crystal engineering, influencing the solid-state packing of molecules and, consequently, their bulk electronic properties.[3]

Quantitative Data Summary

The following tables summarize key quantitative electronic properties for representative asymmetrically halogenated benzenes. Data is compiled from various experimental and computational studies.

| Compound | Dipole Moment (Debye) | Method |

| 1,2-Dichlorobenzene | 2.50 | Experimental |

| 1,3-Dichlorobenzene | 1.72 | Experimental |

| 1-Chloro-2-fluorobenzene | ~2.4 | Calculated |

| 1-Bromo-3-chlorobenzene | ~1.6 | Calculated |

Table 1: Dipole Moments of Asymmetrically Halogenated Benzenes.

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Method |

| Benzene | 9.24 | -1.15 | Experimental[8][14] |

| Fluorobenzene | 9.20 | -0.89 | Experimental/Calculated |

| Chlorobenzene | 9.07 | -0.41 | Experimental/Calculated |

| 1,2-Dichlorobenzene | 9.06 | > 0 | Experimental |

| 1,3-Dichlorobenzene | 9.12 | > 0 | Experimental |

Table 2: Ionization Potentials and Electron Affinities. Note: Positive EA values indicate that the anion is stable.

Experimental Protocols

Synthesis of Asymmetrically Halogenated Benzenes

A common route for synthesizing these compounds is through electrophilic aromatic substitution reactions on a pre-halogenated benzene ring.

Protocol: Electrophilic Bromination of Chlorobenzene

-

Reactants: Chlorobenzene, Iron(III) bromide (FeBr₃) as a catalyst, and liquid Bromine (Br₂).

-

Procedure: a. To a flask containing chlorobenzene and the FeBr₃ catalyst, slowly add liquid bromine at room temperature with constant stirring. The reaction is typically performed in the absence of light to prevent radical side reactions. b. The chlorine atom is an ortho, para-director. The reaction will yield a mixture of 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene. c. After the reaction is complete (monitored by TLC or GC), the mixture is worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine. d. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of isomers is separated using fractional distillation or column chromatography, exploiting the differences in their boiling points and polarities.

Measurement of Electronic Properties

1. UV-Visible Spectroscopy

-

Principle: Measures the absorption of ultraviolet and visible light, corresponding to electronic transitions between molecular orbitals (e.g., π → π*). Halogenation can shift the absorption maxima (λ_max) and change the molar absorptivity.

-

Methodology: a. Prepare a dilute solution of the purified halogenated benzene in a UV-transparent solvent (e.g., hexane or ethanol). b. Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of ~200-400 nm. c. Identify the λ_max values and compare them to known standards or theoretical predictions.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: Provides information about the chemical environment of ¹H and ¹³C nuclei. The electronegativity and anisotropic effects of halogens cause characteristic shifts in the NMR spectrum, aiding in structure elucidation.

-

Methodology: a. Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃). b. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. c. Analyze the chemical shifts, coupling constants, and integration to confirm the isomeric purity and structure of the compound.[12]

3. Cyclic Voltammetry (CV)

-

Principle: An electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be correlated with the energies of the LUMO and HOMO, respectively, providing an experimental estimate of the IP and EA.

-

Methodology: a. Dissolve the sample in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). b. Use a three-electrode setup (working, reference, and counter electrodes). c. Scan the potential and record the resulting current to obtain a cyclic voltammogram. d. The onset potentials of the oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels.[3]

4. Computational Chemistry

-

Principle: Quantum chemical methods like DFT are used to calculate a wide range of electronic properties from first principles.

-

Methodology: a. Construct the molecular geometry of the target compound in silico. b. Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G**).[6] c. From the optimized structure, calculate properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and simulated spectra.[15]

Visualizations

Caption: Logical flow from halogen properties to molecular electronic properties.

Caption: General experimental workflow for characterizing halogenated benzenes.

Applications in Drug Development

The tunable electronic properties of asymmetrically halogenated benzenes make them highly relevant in medicinal chemistry.

-

Metabolic Stability: Halogenation, particularly fluorination, at specific positions can block metabolic pathways, increasing the half-life of a drug in the body.

-

Binding Affinity: Halogens can significantly alter the electronic distribution of a molecule, thereby modifying its ability to interact with a biological target. Halogen bonds are increasingly recognized as a crucial interaction for enhancing ligand-receptor binding affinity and specificity.[1]

-

Bioisosterism: A halogen or a halogenated phenyl ring can serve as a bioisostere for other functional groups, helping to fine-tune the steric and electronic properties of a lead compound to improve its efficacy and pharmacokinetic profile.[16]

Conclusion

Asymmetrically halogenated benzenes represent a fascinating class of molecules where the subtle interplay of inductive and resonance effects, dictated by the nature and position of the halogens, gives rise to a rich set of electronic properties. Their non-zero dipole moments, modulated frontier orbital energies, and capacity for specific intermolecular interactions like halogen bonding make them highly versatile. A combined approach of targeted synthesis, detailed spectroscopic and electrochemical analysis, and robust computational modeling is essential for fully understanding and exploiting these properties. For professionals in drug development and materials science, a deep appreciation of these fundamental principles is crucial for the rational design of next-generation pharmaceuticals and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]

- 3. Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electron affinity of modified benzene [ouci.dntb.gov.ua]

- 9. A benchmark theoretical study of the electron affinities of benzene and linear acenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines | NSF Public Access Repository [par.nsf.gov]

- 14. Benzene [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic asymmetric synthesis of meta benzene isosteres [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-5-iodobenzene

This guide provides comprehensive safety and handling information for 1-Bromo-3-chloro-5-iodobenzene, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃BrClI[2] |

| Molecular Weight | 317.35 g/mol [2] |

| CAS Number | 13101-40-1[2] |

| Appearance | White to brown crystalline powder[3] |

| Melting Point | 84-88.4 °C[3] |

| Boiling Point | 280.4 °C at 760 mmHg[3] |

| Density | 2.272 g/cm³[3] |

| Flash Point | 123.4 °C[4] |

| Vapor Pressure | 0.00644 mmHg at 25°C[4] |

| Solubility | Insoluble in water[5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is provided in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2][6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2][6] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[6] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2] |

Pictograms:

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram illustrates the required PPE.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Detailed Experimental Protocols

Protocol 1: Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Don all required PPE as outlined in Figure 1.

-

Tare: Place a clean, dry weighing vessel on the analytical balance and tare to zero.

-

Dispensing: Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.

-

Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

-

Transport: Securely cap the weighing vessel before transporting it to the reaction setup.

Protocol 2: Spill Management

-

Evacuation: If a significant spill occurs, evacuate the immediate area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Collection: Carefully sweep the absorbent material into a designated hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent and wash with soap and water.

-

Reporting: Report the spill to the laboratory supervisor.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6] |

| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] |

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store in a tightly-closed container.[6]

-

Keep in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible substances, such as strong oxidizing agents.[6]

-

Keep in a dark place and at room temperature.[1]

Disposal

Dispose of contents/container to an approved waste disposal plant.[6] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Dust generation.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen chloride, Hydrogen iodide.[6]

The logical relationship for assessing stability and reactivity is shown below.

References

- 1. Cas 13101-40-1,this compound | lookchem [lookchem.com]

- 2. This compound | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13101-40-1 | Benchchem [benchchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene, a versatile halogenated aromatic compound, starting from aniline. This six-step synthesis involves a sequence of electrophilic aromatic substitution and functional group manipulations, offering a practical example of strategic organic synthesis for the preparation of polysubstituted benzene derivatives. Such compounds are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science.

Introduction

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry. This compound is a useful building block due to the differential reactivity of its three halogen atoms, allowing for selective downstream functionalization. The synthetic route described herein begins with the protection of the highly activating amino group of aniline via acetylation. This is followed by a series of electrophilic halogenations (bromination and chlorination) directed by the acetamido group. Subsequent deprotection and further halogenation (iodination) precede the final deamination step to yield the target molecule.

Experimental Workflow

The overall synthetic pathway is illustrated in the following workflow diagram:

Figure 1: Six-step synthesis of this compound from aniline.

Experimental Protocols

Step 1: Acetylation of Aniline to Acetanilide

-

In a fume hood, combine 2.0 mL of aniline and 2.0 mL of concentrated hydrochloric acid in a suitable flask.

-

If the solution is colored, add a small amount of decolorizing charcoal, swirl, and filter.

-

Warm the anilinium chloride solution to approximately 50°C.

-

Add 3.0 mL of acetic anhydride and swirl until the solution is homogeneous.

-

Immediately add a solution of 3.0 g of sodium acetate in 10 mL of water and swirl vigorously.

-

Cool the mixture in an ice bath for 20 minutes to precipitate the acetanilide.

-

Collect the crystals by vacuum filtration, wash with cold water, and air dry.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

-

Dissolve 1.0 g of dry acetanilide in 5.0 mL of glacial acetic acid in a flask.

-

In a separate container, prepare a solution of 0.4 mL of bromine in 2.5 mL of glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with constant stirring.

-

Allow the reaction mixture to stand at room temperature for 15 minutes with occasional shaking.

-

Pour the reaction mixture into 40 mL of cold water.

-

If the solution is colored, add a few drops of sodium bisulfite solution to remove the excess bromine.

-

Collect the precipitated 4-bromoacetanilide by vacuum filtration, wash with cold water, and air dry.

Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide

-

In a 125 mL Erlenmeyer flask, suspend 3.6 g of 4-bromoacetanilide in 9.0 mL of glacial acetic acid and 1.0 mL of concentrated hydrochloric acid.

-

Gently heat the mixture on a steam bath until all the solid dissolves.

-

Cool the solution in an ice bath to approximately 0°C.

-

Prepare a solution of 0.91 g of sodium chlorate in 2.5 mL of water.

-

Slowly add the sodium chlorate solution to the cold, stirred 4-bromoacetanilide solution. A yellow precipitate will form.

-

After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline

-

Combine 1.95 g of 4-bromo-2-chloroacetanilide with 3.5 g of 95% ethanol and 2.3 mL of concentrated HCl in a round-bottom flask.[1]

-

Heat the mixture at reflux with stirring for 30 minutes. A white precipitate of the anilinium chloride salt may form.[1]

-

After 30 minutes, add 15 mL of hot water through the condenser and stir for a few minutes.[1]

-

Pour the hot mixture over approximately 25 g of ice in a beaker.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and air dry.

Step 5: Iodination of 4-Bromo-2-chloroaniline to 4-Bromo-2-chloro-6-iodoaniline

-

Dissolve 0.99 g (0.0048 moles) of 4-bromo-2-chloroaniline in 16 mL of glacial acetic acid.[2]

-

Slowly add 4.0 mL (0.0244 mol) of iodine monochloride to the solution with stirring.[2]

-

Heat the solution on a steam bath to about 82°C, then cool to 50°C.[2]

-

While stirring, add 4.8 mL of sodium bisulfite solution, followed by 10.2 mL of water.[2]

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration and air dry.

Step 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline to this compound

-

Dissolve 0.79 g (0.006 mol) of 4-bromo-2-chloro-6-iodoaniline in 4.0 mL of absolute ethanol with stirring.[2]

-

Carefully add 1.6 mL of concentrated sulfuric acid dropwise.

-

Add 0.28 g of powdered sodium nitrite in portions using a powder funnel.

-

After the initial reaction subsides, gently warm the mixture on a steam bath for 10 minutes.

-

Cool the reaction mixture and pour it into a beaker containing ice water.

-

The product will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by recrystallization or chromatography. An alternative microscale deamination using isoamyl nitrite in DMF has been reported to give yields greater than 75%.[3][4][5][6]

Data Presentation

The following tables summarize the key physical and analytical data for the intermediates and the final product.

Table 1: Physical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Acetanilide | C₈H₉NO | 135.17 | 113-115 | White crystalline solid |

| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169[7] | White to light beige crystalline solid[8] |

| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-154 | White solid |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 67-70 | Off-white solid |

| 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIN | 364.36 | ~130 | Solid |

| This compound | C₆H₃BrClI | 349.35 | 95.5-97.4[2] | Solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |

| Acetanilide | ~7.5 (m, 5H, Ar-H), ~2.2 (s, 3H, -COCH₃), ~7.8 (br s, 1H, -NH) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1600, 1490 (C=C aromatic stretch) |

| 4-Bromoacetanilide | ~7.4 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~2.2 (s, 3H, -COCH₃), ~7.6 (br s, 1H, -NH) | ~3290 (N-H stretch), ~1670 (C=O stretch), ~1590, 1480 (C=C aromatic stretch), ~820 (p-disubstituted bend) |

| 4-Bromo-2-chloroacetanilide | ~8.4 (d, 1H), ~7.6 (d, 1H), ~7.4 (dd, 1H), ~2.2 (s, 3H) | ~3250 (N-H stretch), ~1680 (C=O stretch), ~1580, 1470 (C=C aromatic stretch) |

| 4-Bromo-2-chloroaniline | ~7.3 (d, 1H), ~6.9 (d, 1H), ~6.6 (dd, 1H), ~4.0 (br s, 2H, -NH₂) | ~3480, 3390 (N-H stretch), ~1620 (N-H bend), ~1590, 1480 (C=C aromatic stretch) |

| 4-Bromo-2-chloro-6-iodoaniline | - | - |

| This compound | 7.76 (s, 1H), 7.65 (s, 1H), 7.49 (s, 1H)[2] | - |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. Researchers should acquire their own analytical data for confirmation.

References

- 1. Acetanilide synthesis | PPTX [slideshare.net]

- 2. 6 STAGE SYNTHESIS OF this compound FROM ANILINE | by Shivek Narang | Medium [medium.com]

- 3. Microscale Synthesis of this compound: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Bromoacetanilide 98 103-88-8 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

Application Notes and Protocols for the Multi-step Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the eight-step synthesis of 1-bromo-3-chloro-5-iodobenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The carefully orchestrated sequence of electrophilic aromatic substitutions and functional group manipulations highlights key principles of synthetic organic chemistry, including the use of protecting groups and the strategic introduction of substituents to control regioselectivity.

Synthetic Workflow

The overall synthetic pathway from benzene to this compound is depicted below. This multi-step process is designed to introduce the three different halogen substituents in a specific order to achieve the desired 1,3,5-substitution pattern.

Caption: Eight-step synthesis of this compound from benzene.

Experimental Protocols

Step 1: Nitration of Benzene to Nitrobenzene

Principle: Benzene undergoes electrophilic aromatic substitution with a nitrating mixture of concentrated nitric and sulfuric acids to introduce a nitro group onto the aromatic ring.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 30 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath.

-

Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring.

-

To this nitrating mixture, add 20 mL of benzene dropwise from the dropping funnel. Maintain the reaction temperature below 50°C throughout the addition.[1]

-

After the addition is complete, warm the mixture to 60°C and maintain this temperature for 45 minutes with continuous stirring.

-

Cool the reaction mixture to room temperature and carefully pour it into 250 mL of cold water.

-

Separate the lower layer of nitrobenzene using a separatory funnel.

-

Wash the nitrobenzene layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 210-212°C.

Step 2: Reduction of Nitrobenzene to Aniline

Principle: The nitro group of nitrobenzene is reduced to an amino group using a metal-acid system, typically tin and concentrated hydrochloric acid.[1][2]

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, place 25 g of granulated tin and 12 mL of nitrobenzene.

-

Add 60 mL of concentrated hydrochloric acid in small portions to control the initial vigorous reaction.

-

After the initial reaction subsides, heat the mixture in a boiling water bath for 1 hour with occasional shaking.

-

Ensure the reaction is complete by checking for the absence of the characteristic smell of nitrobenzene.

-

Cool the reaction mixture and slowly add a solution of 40 g of sodium hydroxide in 100 mL of water until the solution is strongly alkaline.

-

Perform a steam distillation to isolate the aniline.

-

Collect the distillate, which will consist of a mixture of aniline and water.

-

Extract the aniline from the distillate with diethyl ether (3 x 50 mL).

-

Dry the combined ethereal extracts over anhydrous potassium carbonate.

-

Remove the ether by distillation and then distill the residual liquid to obtain pure aniline, collecting the fraction boiling at 183-185°C.

Step 3: Acetylation of Aniline to Acetanilide

Principle: The amino group of aniline is protected by acetylation with acetic anhydride to form acetanilide. This moderates the activating effect of the amino group and prevents over-halogenation in subsequent steps.

Protocol:

-

To a flask containing 10 mL of aniline, add 15 mL of glacial acetic acid and 15 mL of acetic anhydride.

-

Gently reflux the mixture for 15-20 minutes.[3]

-

Pour the hot reaction mixture into a beaker containing 250 mL of ice-cold water with constant stirring.

-

The acetanilide will precipitate as a white solid.

-

Collect the crude acetanilide by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide crystals.

Step 4: Bromination of Acetanilide to 4-Bromoacetanilide

Principle: Acetanilide undergoes electrophilic aromatic substitution with bromine in acetic acid. The acetamido group is an ortho, para-director, with the para product being the major isomer due to steric hindrance.

Protocol:

-

Dissolve 5.0 g of acetanilide in 20 mL of glacial acetic acid in a flask.

-

In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with constant stirring.

-

Continue to stir the mixture for 15 minutes after the addition is complete.

-

Pour the reaction mixture into 250 mL of cold water.

-

Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.

Step 5: Chlorination of 4-Bromoacetanilide to 2-Chloro-4-bromoacetanilide

Principle: The introduction of a chlorine atom is directed by the activating acetamido group to the ortho position.

Protocol:

-

Suspend 5.35 g of 4-bromoacetanilide in a mixture of 12 mL of concentrated HCl and 14 mL of glacial acetic acid in a boiling flask.[4]

-

Heat the mixture on a steam bath until all the solid dissolves.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a solution of 1.39 g of sodium chlorate in 3.5 mL of water and add it slowly to the cold, stirred 4-bromoacetanilide solution.

-

Allow the reaction mixture to stand at room temperature for 1 hour.

-

Collect the precipitated product by suction filtration.

-

Recrystallize the crude 2-chloro-4-bromoacetanilide from ethanol.

Step 6: Hydrolysis of 2-Chloro-4-bromoacetanilide to 2-Chloro-4-bromoaniline

Principle: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group.

Protocol:

-

Place 5.0 g of 2-chloro-4-bromoacetanilide in a 100 mL boiling flask.

-

Add a solution of 8 mL of 95% ethanol and 5 mL of concentrated HCl.

-

Fit a condenser to the flask and heat the mixture on a steam bath for 30 minutes.[4]

-

Add 30 mL of hot water to dissolve any precipitated solid.

-

Pour the solution over crushed ice and then add 50% sodium hydroxide solution until the mixture is basic.

-

Collect the crude 2-chloro-4-bromoaniline by suction filtration and wash with water.

-

Recrystallize the product from hexane.

Step 7: Iodination of 2-Chloro-4-bromoaniline to 4-Bromo-2-chloro-6-iodoaniline

Principle: The highly activated 2-chloro-4-bromoaniline is iodinated at the remaining ortho position to the amino group using iodine monochloride.

Protocol:

-

Dissolve 0.006 moles of 2-chloro-4-bromoaniline in 20 mL of glacial acetic acid.

-

Add approximately 5 mL of water to the mixture.

-

Over a period of 8 minutes, add 0.0075 moles of iodine monochloride solution to the reaction mixture.

-

Heat the resulting dark mixture to approximately 90°C.

-

Add just enough saturated sodium bisulfite solution to discharge the dark purple color, resulting in a mustard-yellow solution.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold 33% acetic acid followed by cold water.

-

Recrystallize the crude product from a mixture of glacial acetic acid and water.

Step 8: Deamination of 4-Bromo-2-chloro-6-iodoaniline to this compound

Principle: The amino group is converted to a diazonium salt, which is then removed and replaced by a hydrogen atom in a reductive deamination reaction, often using hypophosphorous acid or an improved method with an alkyl nitrite.

Protocol (Improved Microscale Method): [5][6]

-

Under a fume hood, add 1.65 mL of a 0.75 M isoamyl nitrite solution in N,N-dimethylformamide (DMF) to a 10-mL round-bottom flask containing a magnetic stirrer.

-

Place a reflux condenser on the flask and heat it in a sand bath to 65°C.

-

Dissolve 0.25 g (0.75 mmol) of 4-bromo-2-chloro-6-iodoaniline in a minimal amount of DMF (approx. 2 mL).

-

Add the aniline solution dropwise to the rapidly stirring isoamyl nitrite solution over 5 minutes. The evolution of nitrogen gas should be immediate.

-

After the addition is complete, continue heating and stirring for an additional 10 minutes.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 10 mL of diethyl ether and 10 mL of water.

-

Separate the layers and wash the organic layer with two 10-mL portions of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the this compound by column chromatography on silica gel using hexane as the eluent.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields are indicative and can vary based on experimental conditions and scale.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Benzene | Nitrobenzene | 123.11 | 85-95 |

| 2 | Nitrobenzene | Aniline | 93.13 | 80-90 |

| 3 | Aniline | Acetanilide | 135.17 | 90-95 |

| 4 | Acetanilide | 4-Bromoacetanilide | 214.06 | 85-95 |

| 5 | 4-Bromoacetanilide | 2-Chloro-4-bromoacetanilide | 248.51 | 70-80 |

| 6 | 2-Chloro-4-bromoacetanilide | 2-Chloro-4-bromoaniline | 206.46 | 80-90 |

| 7 | 2-Chloro-4-bromoaniline | 4-Bromo-2-chloro-6-iodoaniline | 332.36 | 75-85 |

| 8 | 4-Bromo-2-chloro-6-iodoaniline | This compound | 317.35 | >75[5] |

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, must be observed at all times. The toxicity and hazards of all chemicals used should be reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental work.

References

Application Notes and Protocols for Selective Suzuki Coupling with 1-Bromo-3-chloro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction